molecular formula C16H14Cl3NO3 B11700042 4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide

4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide

Cat. No.: B11700042
M. Wt: 374.6 g/mol
InChI Key: TUBYKRSKRNOTCQ-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is a benzamide derivative characterized by a methoxy substituent at the para position of the benzamide ring and a 2,2,2-trichloro-1-phenoxyethyl moiety attached to the amide nitrogen. Such methods likely apply to the target compound, with modifications in starting materials (e.g., substituting nitro with methoxy groups).

The compound's applications remain speculative but are inferred from structural analogs. For instance, benzamide derivatives with trichloroethyl groups are explored in pharmacology for enzyme inhibition (e.g., soluble epoxide hydrolase) and species-specific effects . The methoxy group may enhance metabolic stability compared to nitro or halogenated analogs .

Properties

Molecular Formula

C16H14Cl3NO3

Molecular Weight

374.6 g/mol

IUPAC Name

4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide

InChI

InChI=1S/C16H14Cl3NO3/c1-22-12-9-7-11(8-10-12)14(21)20-15(16(17,18)19)23-13-5-3-2-4-6-13/h2-10,15H,1H3,(H,20,21)

InChI Key

TUBYKRSKRNOTCQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 2,2,2-trichloro-1-phenoxyethanamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Compound Name Substituent (Benzamide) Ethyl Substituent Molecular Formula Molecular Weight (g/mol) Key References
4-Methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide 4-OCH₃ 1-Phenoxy C₁₆H₁₃Cl₃NO₃ 389.6 (calculated)
4-Nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide 4-NO₂ 1-Phenoxy C₁₅H₁₁Cl₃N₂O₄ 389.6
AMG5445 (4-Methoxy-N-(2,2,2-trichloro-1-((4-chlorophenyl)sulfanyl)ethyl)benzamide) 4-OCH₃ 1-(4-Chlorophenyl)sulfanyl C₁₆H₁₂Cl₄NO₂S 438.1
3-Methyl-N-(2,2,2-trichloro-1-(3-(4-methoxy-2-nitro-phenyl)thioureido)-ethyl)-benzamide 3-CH₃ 1-Thioureido (4-methoxy-2-nitro) C₁₉H₁₇Cl₃N₄O₄S 533.8
4-Fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzamide 4-F Piperazine-linked C₂₁H₂₄FN₃O₂ 369.4

Key Observations:

  • Electron Effects: The methoxy group (electron-donating) in the target compound contrasts with the nitro group (electron-withdrawing) in its nitro analog, influencing solubility and reactivity. Nitro derivatives exhibit higher polarity but lower metabolic stability .
  • Biological Activity: Piperazine-linked derivatives (e.g., 4-fluoro analog) show affinity for neurological targets due to improved membrane permeability , whereas thiourea-linked analogs () may act as enzyme inhibitors or metal chelators .

Biological Activity

4-Methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide backbone with a methoxy group and a trichloro-substituted phenoxyethyl side chain. Its molecular formula is C16H14Cl3NO2C_{16}H_{14}Cl_3NO_2.

The biological activity of 4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, influencing cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : The unique structure allows it to bind to receptors, potentially modulating signaling pathways related to inflammation and cancer progression.

Biological Activity Overview

Research indicates that 4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide exhibits several biological activities:

Activity Description References
AntiviralPotential activity against viruses like HBV and HCV
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory pathways
Enzyme inhibitionInhibits specific enzymes related to cancer metabolism

Case Studies

  • Antiviral Activity : A study evaluated the compound's effects on Hepatitis B virus (HBV) replication. The results demonstrated significant inhibition of HBV DNA replication in vitro, suggesting its potential as an antiviral agent against HBV infections .
  • Anticancer Effects : In vitro studies on various cancer cell lines showed that the compound induces apoptosis through caspase activation. The IC50 values for cell viability were determined using MTT assays, indicating a dose-dependent response.
  • Anti-inflammatory Properties : Research has indicated that the compound can reduce pro-inflammatory cytokine levels in cellular models, suggesting its utility in treating inflammatory diseases.

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that 4-methoxy-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide has moderate absorption with a favorable distribution profile in animal models. Toxicity assessments revealed no significant adverse effects at therapeutic doses, making it a promising candidate for further development .

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